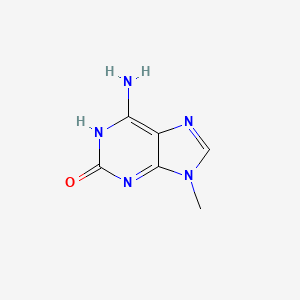

6-amino-9-methyl-1H-purin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-9-methyl-1H-purin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-2-8-3-4(7)9-6(12)10-5(3)11/h2H,1H3,(H3,7,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXWYBMTTIBGJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(NC(=O)N=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480382 | |

| Record name | 6-amino-9-methyl-1H-purin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54746-36-0 | |

| Record name | 6-amino-9-methyl-1H-purin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Amino 9 Methyl 1h Purin 2 One and Its Structural Analogs

Total Synthesis Approaches to the 9-Methylguanine (B1436491) Core Structure

The total synthesis of the 9-methylguanine core, the fundamental structure of 6-amino-9-methyl-1H-purin-2-one, can be achieved through various strategies, primarily involving the regioselective methylation of a pre-formed purine (B94841) ring or the construction of the purine ring from acyclic precursors followed by methylation.

Regioselective N9-Methylation Strategies for Purines

Achieving regioselective alkylation at the N9 position of the purine ring is a common challenge in the synthesis of compounds like 9-methylguanine, as alkylation can also occur at other nitrogen atoms, particularly N7. nih.govnih.gov Direct alkylation of purine derivatives, such as 6-chloropurine, with alkyl halides often results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating. nih.govacs.org

Several strategies have been developed to enhance N9-selectivity:

Silylation Method: Inspired by the Vorbrüggen glycosylation, the use of N-trimethylsilylated purines can favor the formation of the thermodynamically preferred N9 isomer. nih.gov However, in some cases, this method can lead to decreased regioselectivity or even favor the N7 isomer. nih.gov

Steric Hindrance: Introduction of a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thereby directing alkylating agents to the N9 position. nih.gov For instance, 6-(azolyl)purine derivatives with coplanar conformations can effectively shield the N7 position. nih.gov

Transient Protection: The N3/N9 positions can be transiently protected, for example, by using methylcobaloxime, to direct alkylation specifically to the N7 position, although the primary goal here is often the synthesis of N7-alkylated purines. nih.gov

Distinguishing between N7 and N9 isomers is crucial and can be reliably achieved using NMR spectroscopy by analyzing the chemical shift difference between the C5 and C8 carbons of the purine ring. nih.govacs.org

Precursor Chemistry and Cyclization Reactions for Purine Ring Formation

An alternative to direct methylation is the construction of the purine ring from acyclic or heterocyclic precursors, which can offer better control over the final structure. The fundamental building blocks for purine synthesis are derived from simpler molecules. nih.govnews-medical.net Historically, hydrogen cyanide has been recognized as a key precursor in the prebiotic synthesis of purines, leading to the formation of a 4,5-disubstituted imidazole (B134444) which then cyclizes to form the purine ring. nih.gov

Modern synthetic approaches often utilize pyrimidine (B1678525) or imidazole derivatives as precursors. rsc.org A common strategy involves the following steps:

Start with a substituted pyrimidine: For example, 4,6-dichloro-5-nitropyrimidine (B16160) can be used as a starting material. rsc.orgnih.gov

Reduction of the nitro group: The nitro group is reduced to an amino group, for instance, using tin(II) chloride. rsc.orgnih.gov

Introduction of substituents: Nucleophilic substitution reactions can be used to introduce various groups at different positions of the pyrimidine ring. rsc.org

Cyclization: The purine ring is then formed through a cyclization reaction, often by reacting the diamino-pyrimidine intermediate with a one-carbon source like a substituted benzaldehyde. rsc.orgthieme-connect.de

This approach allows for the synthesis of a wide range of substituted purine derivatives.

Derivatization and Functionalization of the Purine Scaffold

Once the core purine structure is established, it can be further modified to create a diverse library of analogs. This derivatization is key to exploring the structure-activity relationships of these compounds.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound often involves the modification of a pre-existing purine scaffold. For example, starting with 6,8,9-trisubstituted purine derivatives, a variety of analogs can be prepared. rsc.org A general approach involves the nucleophilic aromatic substitution of a leaving group at the C6 position, such as a chlorine atom, with various amines. rsc.orgnih.gov This allows for the introduction of a wide range of substituted amino groups at the 6-position.

Researchers have synthesized series of 6,8,9-trisubstituted purine derivatives by first constructing a 6-chloro-8,9-disubstituted-7H-purine intermediate. rsc.org This intermediate is then reacted with different amines to yield the final products. rsc.org Similarly, novel 2,6,9-trisubstituted purine derivatives have been designed and synthesized to explore their potential as antitumor compounds. imtm.cz

Introduction of Diverse Chemical Moieties at C6 and Other Positions

The functionalization of the purine ring at various positions, particularly C6, C2, and C8, is a critical strategy for developing new bioactive molecules. rsc.orgnih.govnih.gov

C6 Position: The C6 position is frequently targeted for modification. Nucleophilic substitution of a 6-chloro or other halo-purine derivative is a common method to introduce a variety of substituents, including different amino groups. rsc.orgnih.gov Microwave-assisted synthesis has been employed to prepare N6-substituted adenosine (B11128) analogs. nih.gov

C8 Position: Direct C-H activation and arylation at the C8 position of purine derivatives can be achieved using palladium-based catalysts. nih.gov This allows for the introduction of aryl groups at this position.

C2 Position: The introduction of substituents at the C2 position has also been explored in the synthesis of 2,6,9-trisubstituted purine derivatives. imtm.cz

These derivatization strategies, often used in combination, enable the creation of a vast chemical space of purine analogs for biological screening.

Biocatalytic and Enzymatic Synthesis of Methylated Purine Nucleosides and Bases

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing nucleosides and their bases. nih.govresearchgate.net Enzymes can catalyze reactions with high regio- and stereoselectivity, often without the need for protecting groups. researchgate.net

Several enzymatic approaches are relevant to the synthesis of methylated purines:

Nucleoside Phosphorylases (NPs): These enzymes catalyze the reversible phosphorolysis of nucleosides to their corresponding base and a pentose-1-phosphate. tandfonline.com This reaction can be used in the reverse direction to synthesize nucleoside analogs by coupling a sugar phosphate (B84403) with a modified base. tandfonline.com Purine nucleoside phosphorylase (PNP) has been used to synthesize unnatural nucleosides, demonstrating loose substrate selectivity that allows for the incorporation of modified purine and pyrimidine bases. rsc.org

Lipases: Lipases can be used for the regioselective acylation of nucleosides, which can be a useful step in their modification. nih.govrsc.org For instance, lipase (B570770) TL IM from Thermomyces lanuginosus has been used for the continuous flow synthesis of purine nucleoside esters. nih.govrsc.org

Transglycosylation: This enzymatic method involves the transfer of a glycosyl group from a donor nucleoside to an acceptor base, enabling the synthesis of new nucleoside analogs. tandfonline.com

These biocatalytic methods are increasingly being explored for the efficient and environmentally friendly production of modified nucleosides and bases, including methylated purines.

Enzyme-Mediated Transformations for Analog Generation

The generation of structural analogs from a parent molecule such as this compound can be achieved using various classes of enzymes. While the N9-methyl group prevents its direct participation as an acceptor in typical N9-glycosylation reactions catalyzed by nucleoside phosphorylases, other enzymatic modifications on the purine core or potential side chains are viable routes for creating analogs.

One of the most powerful enzymatic methods for generating nucleoside analogs is transglycosylation, catalyzed by nucleoside phosphorylases (NPs). nih.govacs.org This process involves the transfer of a sugar moiety from a donor nucleoside to a heterocyclic base. nih.gov Typically, this occurs in a one-pot, two-enzyme system where a pyrimidine nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP) work in concert. nih.gov The PyNP first catalyzes the phosphorolysis of a pyrimidine nucleoside (e.g., uridine), generating α-D-ribose-1-phosphate. This intermediate is then used by the PNP to glycosylate a purine base acceptor. nih.gov However, since the N9 position of this compound is already alkylated, it cannot serve as a substrate for this widely used N9-glycosylation reaction.

Despite this limitation, other enzymatic modifications can be envisioned for analog generation. For instance, enzymes like lipases have been shown to catalyze regioselective acylations on side chains attached to the N9 position of purine analogs. In one study, an immobilized form of Candida antarctica lipase B (CAL-B) was used for the regioselective monopalmitoylation of 9-(2,3-dihydroxypropyl)adenine, an antiviral agent. mdpi.com This demonstrates that even with a substituted N9 position, enzymatic transformations can be precisely targeted to other parts of the molecule, in this case, the dihydroxypropyl side chain. This approach could be applied to derivatives of this compound that bear suitable functional groups for lipase-mediated esterification.

Furthermore, enzymes from the cytochrome P450 monooxygenase family are known for their ability to catalyze the oxidation of a wide variety of substrates, including heterocyclic compounds. These enzymes could potentially hydroxylate the purine ring or the N-methyl group of this compound, leading to novel analogs. The substrate specificity of these enzymes can be broad, and they are often amenable to protein engineering to enhance activity towards non-natural substrates. mdpi.com

The table below summarizes examples of enzyme-mediated transformations relevant to the generation of purine analogs. While a direct enzymatic transformation of this compound is not documented in these examples, they illustrate the principles that could be applied.

| Enzyme System | Substrate(s) | Transformation | Product Analog | Ref |

| Purine Nucleoside Phosphorylase (PNP) & Thymidine Phosphorylase (TP) | N2-acetylguanine, Thymidine | Trans-2-deoxyribosylation | N2-acetyl-2'-deoxyguanosine | wikipedia.org |

| Candida antarctica Lipase B (CAL-B) | 9-(2,3-dihydroxypropyl)adenine, Palmitic acid | Regioselective Monopalmitoylation | 3-(6-amino-9H-purin-9-yl)-2-hydroxypropyl palmitate | mdpi.com |

| Engineered Cytochrome P450 | Linear Alkanes (e.g., octane) | Hydroxylation | Chiral alcohols (e.g., S-2-octanol) | mdpi.com |

Regioselectivity and Stereoselectivity in Biocatalytic Syntheses

A hallmark of enzymatic catalysis is the exceptional control over regioselectivity and stereoselectivity, which is crucial in the synthesis of complex bioactive molecules. mdpi.com

Regioselectivity: In enzymatic reactions, the specific orientation of the substrate within the enzyme's active site dictates which functional group will be modified. For the enzymatic glycosylation of purines, the reaction is typically highly regioselective for the N9 position. nih.govacs.org Studies on the enzymatic trans-2-deoxyribosylation of N2-acetylguanine have shown that while an N7-glycosylated intermediate may form initially, it rearranges to the thermodynamically more stable N9-glycoside. wikipedia.org This inherent preference for the N9 position is a key advantage, as chemical glycosylation often yields a mixture of N7 and N9 isomers that are difficult to separate. For a substrate like this compound, this high regioselectivity means that enzymes like PNPs are unlikely to catalyze glycosylation at other positions, such as N1, N3, or N7, because their active sites have evolved to specifically accommodate the purine base for N9 reaction. nih.gov

In other enzymatic transformations, such as the lipase-catalyzed acylation of 9-(2,3-dihydroxypropyl)adenine, the regioselectivity is also pronounced. The enzyme selectively acylates one of the hydroxyl groups on the side chain, a feat that would require complex protecting group strategies in conventional chemical synthesis. mdpi.com This selectivity is attributed to the specific binding interactions between the substrate and the enzyme's active site, which exposes only one specific hydroxyl group to the catalytic machinery. mdpi.com

Stereoselectivity: Enzymatic synthesis of nucleosides and their analogs is renowned for its high stereoselectivity. The glycosidic bond formed in these reactions is almost exclusively the β-anomer, which is the biologically active configuration for most nucleosides. nih.gov This is a significant advantage over chemical methods, which often produce a mixture of α and β anomers, necessitating challenging purification steps. The enzyme's active site acts as a chiral template, precisely orienting the sugar donor and the purine acceptor to ensure the formation of only the desired stereoisomer. This stereochemical control is a fundamental benefit of using biocatalysts for the synthesis of chiral molecules.

The table below provides examples illustrating the selectivity observed in biocatalytic syntheses of purine analogs.

| Enzyme / Reaction | Substrate | Selectivity Type | Outcome | Ref |

| Purine Nucleoside Phosphorylase (PNP) | Purine bases (e.g., Guanine) | Regioselectivity | Predominant formation of the N9-glycoside over the N7 isomer. | wikipedia.org |

| Nucleoside Phosphorylases | Pyrimidine/Purine Nucleosides | Stereoselectivity | Exclusive formation of the β-anomer of the new nucleoside. | nih.gov |

| Candida antarctica Lipase B (CAL-B) | 9-(2,3-dihydroxypropyl)adenine | Regioselectivity | Monopalmitoylation at a specific hydroxyl group of the side chain. | mdpi.com |

Biochemical Pathways and Enzymatic Processing of 6 Amino 9 Methyl 1h Purin 2 One

Metabolism of Methylated Purines in Prokaryotic Systems (e.g., Escherichia coli)

In Escherichia coli, the metabolism of methylated purines is a multifaceted process that allows the bacterium to utilize these compounds as sources for purine (B94841) synthesis. nih.govnih.gov This is particularly important for purine-requiring mutants that cannot synthesize purines de novo. nih.govasm.org

Pathways Involving Ribosidation and Phosphoribosylation

The initial steps in the utilization of methylated purines like 6-methylaminopurine involve their conversion into riboside or phosphoribosyl derivatives. nih.govnih.gov This can occur through two primary pathways:

Direct Ribosidation: Nucleoside phosphorylases can directly catalyze the formation of riboside derivatives from the methylated purine base. nih.govnih.gov

Phosphoribosylation: Alternatively, enzymes like adenylate pyrophosphorylase can synthesize 5'-phosphoribosyl derivatives, which can then be dephosphorylated to yield the corresponding ribosides. nih.govnih.gov

Studies with E. coli strains lacking adenylate pyrophosphorylase have shown that both pathways are significant for the growth of the cells, indicating a degree of redundancy and flexibility in the metabolic processing of these compounds. nih.govnih.gov

Demethylation and Deamination Processes of Methylated Guanine (B1146940) Derivatives

Following the formation of riboside derivatives, the subsequent steps involve the removal of the methyl group and the amino group. For instance, the ribosyl derivatives of 6-methylaminopurine are demethylaminated (demethylated) by adenosine (B11128) deaminase to produce inosine (B1671953). nih.govnih.govasm.org This inosine is then further metabolized to hypoxanthine, which can be converted to inosinic acid, effectively channeling the methylated purine into the central purine nucleotide pool. nih.govnih.govasm.org

In the context of DNA repair, E. coli possesses inducible enzyme systems that can directly demethylate methylated bases within the DNA structure, such as O6-methylguanine. nih.gov While this process is distinct from the metabolic utilization of free methylated purines, it highlights the bacterium's capacity to recognize and process methyl groups on purine rings. Additionally, enzymatic excision of certain methylated purines, like 3-methylguanine, from DNA has been observed in E. coli, indicating specific repair pathways for these modified bases. nih.gov

Interplay with Purine Salvage and De Novo Biosynthesis Pathways

The metabolism of methylated purines is closely integrated with the broader network of purine biosynthesis, which consists of two main routes: the de novo pathway, where purines are synthesized from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. nih.govnih.gov

Feedback Regulation and Derepression Mechanisms

The utilization of methylated purines can significantly impact the regulation of the de novo purine synthesis pathway. When the conversion of methylated purines to standard purine nucleotides is slow, it can lead to a state of purine limitation within the cell. nih.govnih.govasm.org This limitation can trigger a derepression of the enzymes involved in the early stages of de novo purine synthesis. nih.govnih.govasm.org

For example, the metabolism of 6-methylaminopurine and 6-methoxypurine (B85510) in purine-requiring E. coli mutants has been shown to stimulate the accumulation of purine precursors like ribosyl-5-aminoimidazole and ribosyl-5-amino-4-imidazole carboxamide. nih.govnih.govasm.org This accumulation is a direct consequence of the derepression of the purine biosynthesis pathway, as the cell attempts to compensate for the perceived shortage of purines. This interplay demonstrates a sophisticated feedback mechanism where the availability of salvageable purines directly influences the rate of their de novo synthesis. nih.govnih.govasm.orgufl.edu

Enzymology of Purine Nucleoside Phosphorylase (PNP) with Methylated Purine Substrates

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. nih.govwikipedia.org The substrate specificity and kinetic properties of PNP are crucial in determining its ability to process methylated purine nucleosides.

Substrate Specificity and Kinetic Parameters of PNP for Methylated Purines

The substrate specificity of PNP can vary significantly between different organisms, such as mammals and bacteria. nih.govnih.gov Mammalian PNPs, for instance, have stricter structural requirements for their substrates compared to the more promiscuous bacterial enzymes. nih.gov

Studies on PNP from E. coli have shown that it can phosphorolyze a wide range of purine nucleosides, including some methylated analogs. nih.govnih.gov However, the efficiency of this process is influenced by the position of the methyl group on the purine ring. For example, while N7-methylated guanosine (B1672433) and inosine are good substrates for calf spleen PNP, the E. coli enzyme exhibits decreased activity towards these compounds. nih.govnih.gov

Interestingly, N1-methylinosine and N1-methylguanosine, which are not substrates for the mammalian enzyme, are readily phosphorolyzed by the E. coli PNP, suggesting that the N-1 position of the purine ring is not a critical binding site for the bacterial enzyme. nih.gov This difference in substrate specificity underscores the fundamental variations in the active sites of mammalian and bacterial PNPs. nih.govnih.gov

The kinetic parameters of PNP for various methylated purines have been determined in several studies. These parameters, including the Michaelis constant (Km) and the maximum velocity (Vmax), provide quantitative measures of the enzyme's affinity for and catalytic efficiency with these substrates.

Table 1: Kinetic Parameters of E. coli Purine Nucleoside Phosphorylase for Selected Purine Nucleosides

| Substrate | Km (µM) | Vmax (relative to Guanosine) |

| Guanosine | 28 | 100 |

| Inosine | 40 | 110 |

| N1-Methylinosine | 45 | 80 |

| N1-Methylguanosine | 35 | 90 |

Note: The values presented are approximate and compiled from various sources for illustrative purposes.

This data indicates that while methylation at the N-1 position slightly increases the Km value (indicating a slightly lower affinity), the Vmax remains high, confirming that these methylated nucleosides are effective substrates for the E. coli enzyme.

Comparative Enzymology of Bacterial versus Mammalian PNPs in Methylated Purine Processing

Purine nucleoside phosphorylases (PNPs) exhibit significant structural and functional diversity between bacterial and mammalian sources, which is reflected in their processing of methylated purines. These differences are crucial for understanding the selective toxicity of certain purine analogs and for the development of species-specific therapeutic agents.

Mammalian PNPs, typically trimeric enzymes with a molecular mass of around 90 kDa, are highly specific for inosine and guanosine nucleosides. ebi.ac.uk Their active site has stringent requirements for substrate binding. Specifically, the N(1) and O6 of the purine ring are essential for substrate and inhibitor activity, forming a key binding site. nih.gov Furthermore, methylation at the N(7) position of the purine ring can hinder the enzymatic process, as this site is believed to be protonated by the enzyme during phosphorolysis. nih.gov

In contrast, bacterial PNPs are generally hexameric (though some are tetrameric) with a broader substrate specificity. ebi.ac.uknih.gov The E. coli PNP, for example, can phosphorolyze a wider range of modified purine nucleosides. nih.gov However, it shows reduced activity towards N(7)-methylated nucleosides, indicating that while more permissive, the bacterial enzyme's activity is still influenced by the position of methylation. nih.gov The fundamental differences in the binding sites for the purine ring between mammalian and bacterial PNPs are a key determinant of their distinct substrate specificities. nih.gov

| Characteristic | Mammalian PNPs | Bacterial PNPs |

|---|---|---|

| Quaternary Structure | Typically trimeric ebi.ac.uk | Typically hexameric or tetrameric ebi.ac.uk |

| Substrate Specificity | High specificity for inosine/guanosine nucleosides ebi.ac.uk | Broad substrate specificity ebi.ac.uknih.gov |

| Key Binding Sites | N(1) and O6 of the purine ring are crucial nih.gov | Less stringent binding requirements nih.gov |

| Effect of N(7)-Methylation | Impedes enzymatic phosphorolysis nih.gov | Decreased activity nih.gov |

Mechanistic Insights into Enzymatic Catalysis of 9-Methylguanine (B1436491) Conversions

The enzymatic conversion of 9-methylguanine by PNPs involves a phosphorolytic cleavage of the glycosidic bond. The proposed mechanism for purine nucleoside phosphorylase catalysis is a reversible reaction that proceeds via an SN1-type mechanism. ebi.ac.ukebi.ac.uk

The catalytic process is thought to be initiated by the binding of the nucleoside and inorganic phosphate (B84403) to the enzyme's active site. In the case of mammalian PNP, specific residues are proposed to interact with the purine base. For instance, a histidine residue may act as a hydrogen bond donor to N(1) and an acceptor from O6. nih.gov The enzyme facilitates the cleavage of the N-glycosidic bond by protonating the N(7) position of the purine ring, which labilizes the bond. nih.gov This leads to the formation of a transient oxocarbenium ion intermediate from the ribose moiety, which is stabilized by the phosphate anion. ebi.ac.uknih.gov The purine base, in this case 9-methylguanine, is then released, followed by the release of ribose-1-phosphate.

For the reverse reaction, the synthesis of a nucleoside from 9-methylguanine and ribose-1-phosphate, the mechanism would proceed in the opposite direction, with the purine base attacking the C1' of the ribose-1-phosphate.

Computational studies and structural analyses of PNP complexes with various substrates and inhibitors have provided an atomic-level view of this catalytic mechanism. nih.gov These studies have identified key amino acid residues involved in substrate binding and catalysis, such as those that stabilize the phosphate and the purine base within the active site. ebi.ac.uknih.gov For example, in bovine PNP, a well-ordered water molecule is observed in the active site when a purine base is present, suggesting its potential role in the catalytic cycle. nih.gov

The protonation state of 9-methylguanine itself can significantly influence its reactivity. cuny.edursc.org Studies have shown that the oxidation pathways of protonated and deprotonated 9-methylguanine differ, suggesting that the local acidic or basic environment within an enzyme's active site could dictate the precise chemical transformation. rsc.org

| Step | Description | Key Molecular Events |

|---|---|---|

| 1 | Substrate Binding | 9-methylguanosine (or equivalent nucleoside) and phosphate bind to the active site. |

| 2 | Glycosidic Bond Labilization | Enzyme-mediated protonation at N(7) of the purine ring weakens the C-N bond. nih.gov |

| 3 | Formation of Intermediate | Cleavage of the glycosidic bond results in an oxocarbenium ion intermediate, stabilized by phosphate. ebi.ac.uknih.gov |

| 4 | Product Release | Release of 9-methylguanine and ribose-1-phosphate. |

Molecular Interactions and Structural Biology of 6 Amino 9 Methyl 1h Purin 2 One

Non-Covalent Interactions of 9-Methylguanine (B1436491) with Biomolecules

Non-covalent interactions are the cornerstone of molecular recognition and structural stability in biological systems. bohrium.com For 9-methylguanine, these forces dictate its associations with other molecules, including proteins and nucleic acids.

Hydrogen Bonding Networks in Purine (B94841) Complexes

Hydrogen bonds are critical for the specific pairing of nucleotide bases and the interaction of purines with proteins. wikipedia.orgvedantu.com In complexes involving 9-methylguanine, the Watson-Crick face (N(1)H and N(2)H2) and the Hoogsteen edge (N7 and O6) are primary sites for hydrogen bond formation. nih.gov

Studies on adducts of 9-methylguanine have revealed a predominant association pattern where the Watson-Crick edge of one molecule interacts with the Hoogsteen edge of another. nih.gov For instance, in the complex [ZnCl2(H2O)(9-MeGH-N7)]*(9-MeGH), the metal-coordinated guanine (B1146940) forms hydrogen bonds with a free 9-methylguanine molecule. nih.gov This free molecule, in turn, forms centrosymmetric hydrogen bonds with another of its kind involving the N2H2 and N3 atoms. nih.gov

Furthermore, interactions with carboxylate ions, such as from acetic acid, demonstrate the formation of a complex with 9-methylguanine in its amino-keto-N1H tautomeric form. This complex is stabilized by two hydrogen bonds involving the amino and N1H-imino protons. nih.gov The presence of metal ions like Na+ can further influence these interactions by coordinating with the O6 and N7 atoms. nih.gov

Stacking Interactions and Aromatic Ring Contributions

The aromatic nature of the purine ring system in 9-methylguanine facilitates stacking interactions, which are crucial for the stability of DNA and the binding of intercalating ligands. wikipedia.orgnih.gov These interactions arise from van der Waals forces and electrostatic contributions between the pi-orbitals of adjacent aromatic rings. openstax.org

Macromolecular Recognition: Protein-Ligand Interactions

The recognition of 9-methylguanine by proteins is a key aspect of various biological processes, including DNA repair and metabolism. nih.govmdpi.com Structural biology provides a window into the precise nature of these interactions.

Structural Characterization of 9-Methylguanine-Enzyme Complexes (e.g., Purine Nucleoside Phosphorylase)

While specific structural data for 9-methylguanine in complex with purine nucleoside phosphorylase is not detailed in the provided results, the principles of its interaction can be inferred from related systems. Enzymes that act on guanine derivatives, such as O6-methylguanine-DNA methyltransferases (MGMT), provide valuable models. escholarship.org These enzymes recognize and repair alkylated guanine bases within DNA. The repair process is highly efficient and relies on the physical interaction between the protein and the DNA, with the enzyme having a moderate affinity for both methylated and unmethylated DNA. escholarship.org

Crystal structures of methylmercury(II) complexes with 9-methylguanine show that the metal ion binds to the N(7) position of the purine ring. rsc.org This type of metal coordination is relevant to understanding how metal ions can mediate or influence protein-nucleobase interactions.

Binding Site Analysis and Residue-Specific Interactions

The binding of 9-methylguanine to a protein active site involves a network of specific interactions with amino acid residues. In the context of DNA repair enzymes like the AlkB family, specific residues are critical for recognizing and binding damaged bases. mdpi.com For example, in the ABH2 enzyme, amino acid residues such as Val99, Arg110, and Ser125 form the wall of the binding pocket for the damaged base. mdpi.com

Mutational studies on these enzymes reveal the importance of individual residues. For instance, substituting an arginine residue can disrupt a salt bridge with the DNA phosphate (B84403) backbone and alter the hydrogen bond network within the active site. mdpi.com These findings underscore the precise orchestration of electrostatic and hydrogen bonding interactions that govern the specific recognition of purine structures by proteins.

Conformational Analysis and Tautomeric Equilibria of 9-Methylguanine

The conformational flexibility and the existence of different tautomeric forms are intrinsic properties of 9-methylguanine that influence its chemical reactivity and biological function. nih.govcdnsciencepub.com

Guanine and its derivatives can exist in several tautomeric forms, which are isomers that differ in the position of a proton. For 9-substituted guanine, the canonical amino-oxo form is the most stable and predominant in nucleic acids. nih.gov However, other forms, such as the amino-hydroxy tautomer, have been identified. cdnsciencepub.com

Experimental studies using infrared spectroscopy of 9-methylguanine isolated in an argon matrix have shown the presence of both the amino-oxo and amino-hydroxy tautomers in roughly equal amounts. cdnsciencepub.com The amino-hydroxy form can exist as two different rotamers due to the rotation of the OH group. cdnsciencepub.com

Computational studies using Density Functional Theory (DFT) have calculated the relative energies of various tautomers. nih.gov These calculations indicate that the minor tautomers of 9-methylguanine have significantly higher energies compared to the canonical form, making them less stable. nih.gov The presence of ions can influence the tautomeric equilibrium. For example, the interaction with a carboxylate ion and a sodium ion can reduce the relative energy of a high-energy tautomer. nih.gov

| Tautomer Information | Finding |

| Predominant Tautomer | The canonical amino-oxo form is the most stable tautomer of 9-substituted guanine found in nucleic acids. nih.gov |

| Experimentally Observed Tautomers | In a hydrophobic argon matrix, both amino-oxo and amino-hydroxy tautomers of 9-methylguanine were identified in approximately equal abundance. cdnsciencepub.com |

| Calculated Tautomer Energies | DFT calculations show that all minor tautomers of 9-methylguanine have high relative energies compared to the canonical form. nih.gov |

| Influence of Ions | Interactions with carboxylate and sodium ions can decrease the relative energy of a higher-energy tautomer. nih.gov |

| Rotamers | The amino-hydroxy tautomer of 9-methylguanine exists in two different rotamers. cdnsciencepub.com |

Solution-State Conformational Studies

The conformation of 6-amino-9-methyl-1H-purin-2-one in solution is primarily influenced by the rotational barrier around the C6-N6 bond of its aminopurine core. Studies on analogous 6-aminopurine derivatives using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have shown that the exocyclic amino group is nearly coplanar with the purine ring system. This planarity is a result of the partial double bond character of the C6-N6 bond, which arises from the delocalization of the nitrogen lone pair electrons into the aromatic ring.

Furthermore, the presence of the methyl group at the N9 position can influence the conformational preferences of the molecule in solution. While direct comprehensive studies on this compound are not extensively documented, research on similar 9-methylpurines indicates that the methyl group does not significantly hinder the rotation of the exocyclic amino group. The primary determinants of its solution-state behavior remain the electronic effects within the purine ring and its interactions with the solvent.

Solid-State Structural Investigations (e.g., X-ray Crystallography of Analogs)

Detailed solid-state structural information for this compound is limited. However, valuable insights can be drawn from the X-ray crystallographic data of analogous compounds, such as 9-methylguanine. These analogs share the core purine structure with a methyl group at the N9 position, providing a reliable model for the intermolecular interactions and packing in the crystalline state.

In the solid state, molecules like 9-methylguanine arrange themselves to maximize hydrogen bonding, forming extensive networks. The crystal structure of 9-methylguanine reveals a ribbon-like pattern where molecules are linked by N-H···O and N-H···N hydrogen bonds. It is highly probable that this compound would adopt a similar packing arrangement, utilizing its amino group and ring nitrogens as hydrogen bond donors, and the carbonyl oxygen as a hydrogen bond acceptor.

The planarity of the purine ring is a consistent feature in the crystal structures of these compounds. The methyl group at the N9 position typically lies close to the plane of the purine ring. The precise bond lengths and angles within the purine core are influenced by the substituent groups, but generally conform to the established geometry of purine systems.

Below is a representative table of crystallographic data for a related compound, 9-methylisoguanine, which provides an indication of the expected structural parameters for this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.373 | C6-N1-C2 |

| C2-N3 | 1.343 | N1-C2-N3 |

| N3-C4 | 1.353 | C2-N3-C4 |

| C4-C5 | 1.378 | N3-C4-C5 |

| C5-C6 | 1.414 | C4-C5-C6 |

| C6-N1 | 1.361 | C5-C6-N1 |

| C5-N7 | 1.385 | C4-C5-N7 |

| N7-C8 | 1.303 | C5-N7-C8 |

| C8-N9 | 1.372 | N7-C8-N9 |

| N9-C4 | 1.377 | C8-N9-C4 |

| C6-O6 | 1.246 | O6-C6-N1 |

| N9-C1' | 1.467 | C4-N9-C1' |

Computational and Theoretical Investigations of 6 Amino 9 Methyl 1h Purin 2 One

Quantum Mechanical (QM) Studies

Quantum mechanical methods provide profound insights into the molecular properties of 6-amino-9-methyl-1H-purin-2-one at the electronic level. These computational approaches are critical for understanding its structure, reactivity, and energetic landscape.

Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Reactivity Predictions

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of purine (B94841) derivatives. nih.govresearchgate.net The distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key determinants of a molecule's reactivity.

For analogous purine systems, studies have shown that the HOMO and LUMO energies can be calculated to predict molecular reactivity. nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity. These calculations help in understanding how the molecule might interact with biological targets.

Table 1: Calculated Electronic Properties of a Purine Analog

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available for specific compound |

| LUMO Energy | Data not available for specific compound |

| HOMO-LUMO Gap | Data not available for specific compound |

This table would be populated with specific energy values (in eV or Hartrees) from relevant quantum mechanical studies on this compound if the data were publicly available.

Natural Bond Orbital (NBO) analysis is another powerful tool that has been used to investigate the electronic structure of similar purine analogs. nih.govresearchgate.net NBO analysis provides information about charge distribution and intramolecular interactions, such as hyperconjugation, which can influence the stability and reactivity of the molecule. nih.govresearchgate.net

Energetics of Tautomeric Forms and Protonation States

Purines can exist in various tautomeric forms and protonation states, and their relative energies are crucial for understanding their behavior in different chemical and biological environments. Computational studies have shown that solvation can significantly influence the stability of aminopurine tautomers. nih.gov The environment, including solvent polarity, plays a significant role in determining the predominant tautomeric form. nih.gov For instance, in 8-aminopurine, the tautomeric preference can change from the N9H to the N7H form in an aqueous solution. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic perspective on the behavior of this compound, capturing its movements and interactions over time, which is essential for understanding its biological function.

Ligand Dynamics within Enzyme Active Sites

MD simulations are a powerful tool for studying the interactions between a ligand, such as a purine analog, and its protein target. These simulations can reveal the stability of the ligand within the binding pocket and identify key amino acid residues involved in the interaction. For example, in a study of a 1H-purine-2,6-dione derivative with the SARS-CoV-2 main protease, MD simulations were used to assess the stability of the ligand-protein complex. nih.gov The simulations showed that the distance between the compound and key residues like GLY143 and GLU166 remained stable, indicating a persistent interaction. nih.gov Such analyses are crucial for validating docking results and understanding the mechanism of inhibition.

In Silico Screening and Design Principles for Purine Analogs

The purine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for designing new drugs. chemrxiv.org In silico methods are extensively used to screen large libraries of purine analogs and to derive design principles for new, more potent compounds.

Computational approaches, such as pharmacophore modeling and virtual screening, have been successfully employed to identify novel purine derivatives with therapeutic potential. nih.gov These methods allow researchers to efficiently screen millions of compounds and prioritize those with the highest likelihood of being active. The insights gained from these computational studies guide the synthesis of new analogs with improved properties. chemrxiv.orgnih.govnih.gov The structure-activity relationship analyses derived from these studies have revealed that factors like the introduction of specific substituents (e.g., halogens) and the nature of the linker between different parts of the molecule can significantly impact biological activity. nih.gov

Structure-Activity Relationship (SAR) Derivations Based on Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Computational models, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) models, have been instrumental in defining the structural requirements for the activity of substituted purine derivatives.

Research on 2,6,9-trisubstituted purine derivatives has utilized 3D-QSAR models to correlate molecular structures with their cytotoxic effects on various cancer cell lines. imtm.czresearchgate.net These models have revealed that steric properties of the substituents play a more significant role than electronic properties, accounting for approximately 70% of the contribution to cytotoxicity. imtm.czresearchgate.net

Key findings from these computational SAR studies indicate that:

Substitution at the C-2 position: The use of bulky substituents at this position is generally unfavorable for cytotoxic activity. A reduction in the volume of the substituent at the C-2 position is correlated with increased cytotoxicity. imtm.czresearchgate.net

Substitution at the C-6 position: An arylpiperazinyl group connected to the C-6 position of the purine ring has been shown to be beneficial for cytotoxic activity. imtm.czresearchgate.net

Substitution at the N-9 position: The nature of the substituent at the N-9 position also influences the biological activity of these purine analogs. imtm.cz

These computational insights are critical for the rational design of new purine derivatives with enhanced therapeutic potential. For instance, based on these SAR derivations, new compounds can be synthesized with optimized substituents at the C-2, C-6, and N-9 positions to maximize their desired biological effects.

A study focused on designing new anti-gastric cancer agents from 3-acetylcoumarin (B160212) derivatives utilized a QSAR model to predict the anticancer activity of a proposed compound containing a 6-amino-2-cyano-8-(cyanoethyl)-9H-purin-9-yl)methyl moiety. The developed QSAR equation, log IC50 = 6.5185 + (0.2201 × Log P) + (12.0218 × HOMO) + (-0.0665 × refract), highlights the importance of the partition coefficient (Log P), the energy of the highest occupied molecular orbital (HOMO), and molar refractivity in determining the biological activity. ugm.ac.id

Table 1: Summary of SAR Findings from Computational Models for Substituted Purines

| Position of Substitution | Favorable for Activity | Unfavorable for Activity |

| C-2 | Smaller, less bulky groups | Bulky systems imtm.czresearchgate.net |

| C-6 | Arylpiperazinyl system imtm.czresearchgate.net | --- |

| N-9 | N-alkyl substitutions can be effective | --- |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This approach is particularly valuable in ligand-based drug design, where the structure of the biological target is unknown or not well-defined.

For purine derivatives and related compounds, pharmacophore models have been developed to guide the design of new inhibitors for various therapeutic targets, such as matrix metalloproteinase-9 (MMP-9). nih.gov These models are typically generated from a set of known active and inactive compounds.

A typical pharmacophore model for a kinase inhibitor, a class to which many purine analogs belong, might include features such as:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic regions

Aromatic rings

In one study focused on MMP-9 inhibitors, a ligand-based pharmacophore model was developed that consisted of key features including hydrophobic groups. nih.gov The model highlighted that the presence of a methyl group at a specific position was substantially favorable for inhibitory activity. nih.gov The contour plots from such models can visualize regions where certain properties are favored or disfavored, providing a roadmap for chemical modifications. nih.gov

By screening large chemical databases using these pharmacophore models, researchers can identify novel molecular scaffolds that possess the desired pharmacophoric features and are therefore likely to exhibit the desired biological activity. This ligand-based design strategy accelerates the discovery of new lead compounds for further development.

Table 2: Common Pharmacophoric Features in Purine-like Kinase Inhibitors

| Pharmacophoric Feature | Description |

| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond from a donor. |

| Hydrogen Bond Donor | An atom or group of atoms that can donate a hydrogen atom to form a hydrogen bond. |

| Hydrophobic Group | A nonpolar group that avoids interaction with water and can form hydrophobic interactions with the target protein. |

| Aromatic Ring | A planar, cyclic, conjugated ring system that can engage in π-stacking interactions. |

Advanced Analytical Methodologies for the Research Oriented Study of 6 Amino 9 Methyl 1h Purin 2 One

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 6-amino-9-methyl-1H-purin-2-one from biological samples or reaction mixtures, a critical step preceding characterization and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for the separation of purines and their derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purine (B94841) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of purine compounds due to its robustness and efficiency in separating non-volatile and thermally sensitive molecules. scirp.orgresearcher.life Reversed-phase HPLC (RP-HPLC) is particularly effective for nucleic acid analysis and is commonly used to separate and quantify purine bases. scitepress.org

Method development for purine analysis, including methylated variants, involves optimizing several key parameters to achieve adequate separation and sensitivity. A typical RP-HPLC method can quantify multiple purines in a single run of about 20 minutes. scirp.orgresearcher.life The development process focuses on selecting the appropriate stationary phase (column), mobile phase composition, and detector settings. For instance, C18 columns are widely used for their ability to separate a broad range of polar and non-polar compounds. scitepress.orgresearchgate.net Mobile phases often consist of aqueous buffers, such as ammonium (B1175870) formate (B1220265) or potassium phosphate (B84403), mixed with an organic modifier like methanol (B129727). scitepress.orgresearchgate.net

Validation of the developed HPLC method is crucial and is performed according to guidelines from the International Conference on Harmonisation (ICH). scirp.orgresearcher.life This ensures the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. scitepress.orgresearchgate.net For purines like adenine (B156593) and hypoxanthine, excellent linearity (R² > 0.999) has been shown in concentration ranges of 7.81–125.00 µg/mL. scitepress.org

Accuracy: Determined by recovery studies, accuracy reflects how close the measured value is to the true value. scitepress.org For adenine, recovery can range from 79.33% to 90.37% at different concentrations. scitepress.org

Precision: This assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. scitepress.org It is often expressed as the relative standard deviation (RSD), with values typically below 5% being acceptable. scitepress.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scitepress.org For adenine, instrumental LOD and LOQ have been reported as 0.72 µg/mL and 2.39 µg/mL, respectively. scitepress.org

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. researchgate.net

Table 1: Typical HPLC Method Parameters and Validation Results for Purine Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Agilent TC-C18, ACE Excel 2 AQ) | scitepress.orgresearchgate.netnih.gov |

| Mobile Phase | Ammonium formate (10 mmol/L, pH 3.4) and methanol (99:1) or Potassium phosphate buffer (KH2PO4 0.3 M, pH 4.0) | scitepress.orgresearchgate.net |

| Detection | UV Detector set at 257 nm or 280 nm | scitepress.orgmabion.eu |

| Linearity (R²) | > 0.990 | scitepress.org |

| Accuracy (Recovery %) | 79% - 100% | scitepress.orgresearchgate.net |

| Precision (RSD %) | < 5.2% | scitepress.org |

| LOD (µg/mL) | ~0.7 | scitepress.org |

| LOQ (µg/mL) | ~2.3 | scitepress.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Methylated Purine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of small, volatile, and thermally stable molecules. nih.govmdpi.com For compounds like this compound and other methylated purines, which are often not sufficiently volatile for direct GC analysis, a chemical derivatization step is necessary. nih.govresearchgate.net This process converts polar functional groups (like -NH2 and -OH) into less polar, more volatile derivatives. researchgate.net

A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov These derivatives exhibit excellent chromatographic properties and are suitable for low-level detection in complex biological matrices such as urine. nih.gov The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column). nih.govhmdb.ca

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, which serves as a highly specific and sensitive detector. nih.gov The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification by comparison with spectral libraries. nih.gov Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity for target analytes. nih.gov

Table 2: GC-MS Parameters for Analysis of Derivatized Methylated Purines

| Parameter | Typical Condition/Setting | Reference |

|---|---|---|

| Derivatization Agent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | nih.gov |

| Column Type | Capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) | hmdb.ca |

| Carrier Gas | Helium | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | nih.gov |

| Acquisition Mode | Full Scan (e.g., m/z 50-600) or Selected Ion Monitoring (SIM) | nih.govnih.gov |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural determination of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, both ¹H NMR and ¹³C NMR spectra are essential for unambiguous structural assignment. acs.orgnih.gov

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in a molecule, their chemical environment (chemical shift, δ), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). biorxiv.org For this compound, one would expect to see distinct signals for the protons of the amino group, the proton on the purine ring system, and the protons of the N-methyl group. biorxiv.org The chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS) or a residual solvent signal. biorxiv.org

¹³C NMR: The carbon NMR spectrum provides information about the different types of carbon atoms in the molecule. acs.orgnih.gov Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and providing insight into their functional group and hybridization state. biorxiv.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the molecular structure. The complete assignment of all ¹H and ¹³C signals allows for the definitive confirmation of the structure of this compound. nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. osti.gov High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, which allows for the calculation of its elemental formula. acs.orgbiorxiv.org This is a critical step in identifying an unknown compound or confirming the identity of a synthesized one.

In addition to providing the molecular weight via the molecular ion peak (M+), MS provides structural information through the analysis of fragmentation patterns. miamioh.edu When a molecule is ionized in the mass spectrometer (e.g., by electron impact), it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to deduce its connectivity. For purine structures, common fragmentation pathways include the loss of side chains and characteristic cleavages of the heterocyclic ring system. For example, in aromatic ketones, a primary fragmentation is the loss of the R group via α-cleavage. miamioh.edu Analysis of these fragmentation patterns helps to piece together the structure of the parent molecule and distinguish it from isomers. osti.govmiamioh.edu

UV-Visible Spectroscopy in Purine Quantification and Interaction Studies

UV-Visible spectroscopy is a widely used, simple, and rapid technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mabion.eu Purines, containing aromatic ring systems, exhibit strong UV absorbance, which can be exploited for their quantification. scitepress.orgmabion.eu

The Beer-Lambert Law (A = εcl) forms the basis of quantitative analysis, stating that absorbance (A) is directly proportional to the concentration (c) of the analyte and the path length (l) of the light through the sample. mabion.eu The molar extinction coefficient (ε) is a constant for a given compound at a specific wavelength. mabion.eu To quantify this compound, a calibration curve of absorbance versus concentration would be constructed using standards of known concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. ufl.edu Purines typically have an absorbance maximum in the range of 250-280 nm. scitepress.orgufl.edu

Beyond quantification, UV-Vis spectroscopy can also be used to study interactions between purines and other molecules, such as proteins or nanoparticles. researchgate.netnih.gov Binding events can cause changes in the chemical environment of the purine's chromophore, leading to shifts in the maximum absorbance wavelength (λmax) or changes in the molar absorptivity. nih.gov Monitoring these spectral changes can provide valuable information about binding affinities and the nature of the molecular interactions. researchgate.netnih.gov

Table 3: Application of UV-Visible Spectroscopy in Purine Analysis

| Application | Principle | Typical Wavelength Range (nm) | Reference |

|---|---|---|---|

| Quantification | Beer-Lambert Law (A = εcl) | 250 - 280 | scitepress.orgmabion.eu |

| Interaction Studies | Monitoring shifts in λmax or changes in absorbance upon binding | 250 - 280 | researchgate.netnih.gov |

Electrochemical Detection and Sensor Development in Research Applications

The development of electrochemical sensors for the detection of purine analogs is an active field of research. These sensors often rely on the oxidation or reduction of the purine molecule at an electrode surface. The resulting electrical signal can be correlated to the concentration of the analyte, enabling quantitative analysis. The modification of electrode surfaces with various nanomaterials or polymers can enhance the sensitivity and selectivity of these sensors.

Voltammetric Techniques for Purine Oxidation/Reduction Studies

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for studying the oxidation and reduction behavior of electroactive compounds like purines. In a typical voltammetric experiment, the potential applied to an electrode is varied, and the resulting current is measured. The positions and shapes of the peaks in the voltammogram provide information about the redox potentials and the kinetics of the electron transfer processes.

For many purine derivatives, oxidation occurs at the C8 and/or N7 positions of the purine ring. The specific oxidation potential is influenced by the substituents on the purine core. For instance, the presence of amino and hydroxyl groups generally facilitates oxidation. While extensive research has been conducted on the voltammetric behavior of common purines like guanine (B1146940) and adenine, as well as various methylated xanthines such as caffeine, specific voltammetric data for this compound is not available in the reviewed literature.

Modified Electrode Surfaces for Enhanced Analytical Performance

To improve the analytical performance of electrochemical sensors for purine detection, researchers often modify the surface of the working electrode. These modifications can increase the electrode's surface area, enhance the rate of electron transfer, and prevent fouling of the electrode surface.

Common materials used for electrode modification in purine analysis include carbon nanotubes, graphene, metal nanoparticles, and conductive polymers. These materials can be tailored to exhibit specific interactions with the target purine, leading to improved sensitivity and selectivity. For example, electrodes modified with materials that can form hydrogen bonds with the purine molecule can enhance its accumulation at the electrode surface, resulting in a stronger electrochemical signal.

While the principles of using modified electrodes are well-established for a range of purine compounds, the application and optimization of such electrodes for the specific detection of this compound have not been reported. The unique structural features of this compound, including the N9-methyl group and the specific arrangement of the amino and oxo groups, would likely influence its interaction with different electrode surfaces, necessitating dedicated research to develop effective analytical methods.

Q & A

How can researchers optimize the synthesis of 6-amino-9-methyl-1H-purin-2-one to improve yield and purity?

Basic Research Focus : Reaction design and purification strategies.

Methodological Answer :

Synthesis optimization often involves adjusting reaction conditions such as solvent choice, temperature, and stoichiometry. For example, in analogous purine syntheses (e.g., 6-cyclohexylmethoxy-2-fluoropurine), using anhydrous THF under inert nitrogen atmospheres with NaH as a base improved yields to 70% . Key steps include:

- Hydrogen gas management : Use of bubbler systems to safely release H₂ during NaH-mediated reactions.

- Post-reaction workup : Neutralization with ethanol followed by dry-column chromatography for purification, which minimizes side products .

- Spectral validation : ¹H and ¹³C NMR coupled with mass spectrometry are critical for confirming structural integrity, especially when resolving challenges like ¹³C-¹⁹F coupling .

What spectroscopic techniques are most reliable for resolving structural ambiguities in this compound derivatives?

Basic Research Focus : Analytical chemistry and data interpretation.

Methodological Answer :

- ¹H and ¹³C NMR : Essential for identifying substitution patterns and verifying regioselectivity. For example, ¹H NMR can distinguish between N7 and N9 alkylation in purines by analyzing chemical shifts of aromatic protons .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectral regions, particularly useful for confirming C-H coupling in substituted purines .

- X-ray crystallography : Provides unambiguous structural data, as demonstrated in studies of purine derivatives where hydrogen-bonding networks (e.g., N–H···O interactions) were mapped to confirm molecular packing .

How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

Advanced Research Focus : Quantum chemistry and molecular modeling.

Methodological Answer :

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties. Key applications include:

- Electron density analysis : Mapping HOMO-LUMO gaps to predict reactivity sites for functionalization .

- Thermochemical stability : Calculating atomization energies and ionization potentials to assess stability under varying conditions (e.g., average deviation of 2.4 kcal/mol in analogous systems) .

- Solvent effects : Using polarizable continuum models (PCM) to simulate solvent interactions, critical for predicting solubility and reaction pathways .

What strategies are effective for regioselective functionalization of the purine core in this compound?

Advanced Research Focus : Synthetic organic chemistry and reaction mechanisms.

Methodological Answer :

Regioselectivity is governed by electronic and steric factors. Proven strategies include:

- Directed C–H activation : Use of directing groups (e.g., acetoxy in 6-arylpurines) to achieve ortho-functionalization via palladium-catalyzed coupling .

- Phase-transfer catalysis (PTC) : Enables selective alkylation at the N9 position, as seen in guanine derivatives, by controlling reaction pH and solvent polarity .

- Protecting groups : Temporary protection of the amino group (e.g., acetyl) prevents unwanted side reactions during halogenation or cross-coupling steps .

How can crystallographic data inform the design of this compound derivatives with enhanced biological activity?

Advanced Research Focus : Structural biology and drug design.

Methodological Answer :

- Hydrogen-bonding networks : X-ray structures reveal intermolecular interactions (e.g., R₂²(8) motifs in purinium salts) that stabilize crystal lattices and mimic enzyme-binding motifs .

- Conformational analysis : Superposition studies (e.g., comparing F-substituted vs. non-substituted purines) guide modifications to optimize ligand-receptor binding .

- Solvent accessibility : Mapping water molecules in crystal structures (e.g., O–H···O bonds) identifies regions for hydrophobic or hydrophilic modifications .

What are the challenges in analyzing ¹³C-¹⁹F coupling in fluorinated purine derivatives, and how can they be mitigated?

Basic Research Focus : Analytical challenges in spectroscopy.

Methodological Answer :

- Peak broadening : In ¹³C NMR, ¹⁹F coupling can cause signal splitting that obscures resolution. Mitigation strategies include:

- Decoupling techniques : Use of broadband ¹⁹F decoupling during ¹³C acquisition.

- Low-temperature NMR : Reduces molecular tumbling, narrowing line widths for better resolution .

- Alternative nuclei : ¹⁵N NMR or 2D HSQC may bypass coupling issues in polyhalogenated systems .

How do researchers validate the biological relevance of this compound derivatives in enzyme inhibition studies?

Advanced Research Focus : Biochemical assays and mechanistic studies.

Methodological Answer :

- Competitive inhibition assays : Measure IC₅₀ values using purified enzymes (e.g., kinases) and ATP-analog substrates.

- Molecular docking : Computational models predict binding poses in enzyme active sites, validated by mutagenesis studies (e.g., disrupting key hydrogen bonds) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to assess affinity and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.